2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNYVKDHRBGXCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365993 |

Source

|

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189497-99-2 |

Source

|

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. The document delves into the strategic synthesis pathway, detailed reaction mechanisms, and practical, field-proven experimental protocols.

Introduction: The Significance of the Quinoxalinone Core

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery and development. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, make them a privileged scaffold in medicinal chemistry. The specific analogue, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including potent tubulin polymerization inhibitors which are a class of anticancer agents.[1]

This guide will focus on the most direct and efficient synthesis of this core structure, providing a foundation for researchers to build upon for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a cyclocondensation reaction. The core strategy involves the formation of the quinoxalinone ring system from an appropriately substituted ortho-phenylenediamine and a two-carbon electrophilic synthon.

Our retrosynthetic analysis identifies 3,4-diaminobenzoic acid as the key starting material, providing the benzene ring with the required carboxylic acid functionality and the two adjacent amino groups necessary for ring closure. The two-carbon unit required to form the lactam portion of the quinoxalinone ring can be introduced using ethyl chloroacetate .

This approach is favored due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the cyclocondensation reaction.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound is achieved through a two-step process:

-

N-Alkylation: The more nucleophilic amino group of 3,4-diaminobenzoic acid undergoes N-alkylation with ethyl chloroacetate.

-

Intramolecular Cyclization (Lactamization): The newly formed secondary amine then undergoes an intramolecular cyclization with the ester functionality, leading to the formation of the quinoxalinone ring.

The plausible mechanism for this reaction is as follows:

Sources

A Technical Guide to the Physicochemical Characterization of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Abstract

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid represents a core heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2] Its utility as a synthetic intermediate or a pharmacologically active agent is fundamentally governed by its physicochemical properties. These properties, including aqueous solubility, ionization constants (pKa), and lipophilicity (LogP), dictate the compound's behavior in biological systems, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the experimental determination and interpretation of these critical parameters, written for researchers, medicinal chemists, and drug development professionals. We will detail field-proven, self-validating protocols for each core property, explaining not just the methodology but the scientific rationale behind each step, ensuring robust and reproducible characterization.

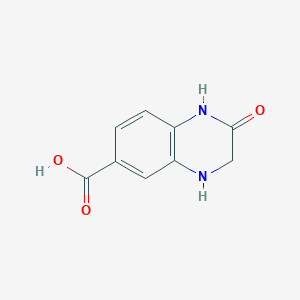

Compound Profile and Structural Attributes

Before embarking on experimental characterization, a foundational understanding of the molecule's structure is essential. The compound, this compound, possesses a bicyclic heterocyclic system containing both a lactam (a cyclic amide) and an aromatic carboxylic acid.

-

Molecular Formula: C₉H₈N₂O₃

-

Molecular Weight: 192.17 g/mol [3]

-

Chemical Structure:

(Image generated for illustrative purposes)

The structure reveals key functional groups that will dominate its physicochemical behavior:

-

Aromatic Carboxylic Acid (-COOH): This is an acidic group, expected to have a pKa in the range of 3-5. It will be ionized (negatively charged) at physiological pH (~7.4), which typically enhances aqueous solubility.

-

Lactam (cyclic amide): The N-H proton of the lactam is weakly acidic, but significantly less so than the carboxylic acid, with a pKa likely well above 12. Its contribution to ionization at physiological pH is negligible, but the carbonyl group can act as a hydrogen bond acceptor.

-

Quinoxaline Ring System: The aromatic and heterocyclic nature of the core contributes to the molecule's rigidity and potential for π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.[4]

A predicted partition coefficient (XlogP) for the isomeric 3-oxo structure is approximately 0.4, suggesting a relatively hydrophilic character.[3][5] However, experimental determination is required for an accurate assessment.

Determination of Aqueous Solubility: The Gold Standard Shake-Flask Method

Expert Insight: Aqueous solubility is arguably the most critical physicochemical property in early drug discovery. Poor solubility can lead to erratic results in biological assays and present significant hurdles for formulation and achieving adequate bioavailability.[6] We will focus on determining the thermodynamic equilibrium solubility , as this value represents the true saturation point of the compound and is essential for pre-formulation studies.[7][8] The shake-flask method, though time-consuming, remains the definitive gold standard for this measurement.[7][8]

Experimental Protocol: OECD 105 Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated aqueous solution.

Step 1: Preliminary Assessment

-

Add the test substance in portions to a known volume of water at 20 °C, shaking vigorously after each addition.

-

Observe for undissolved particles. This provides a rough estimate of solubility and helps determine the appropriate amount of substance for the definitive test.[9]

Step 2: Equilibration

-

Add an excess amount of the solid compound (e.g., 5-10 mg) to three separate flasks containing a precise volume of aqueous buffer (e.g., 10 mL of phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.[7]

-

Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a minimum of 24 to 48 hours.[6] The extended time is critical to overcome kinetic barriers and reach thermodynamic equilibrium.[6][9] Periodically, samples should be taken (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

Step 3: Phase Separation

-

After equilibration, allow the flasks to stand undisturbed at the test temperature to let the suspended solid settle.

-

To separate the saturated aqueous phase from the excess solid, use centrifugation at high speed. Filtration may also be used, but care must be taken to ensure the filter material does not adsorb the compound.[6]

Step 4: Quantification

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the sample as necessary to fall within the linear range of a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantify the concentration against a calibration curve prepared with known concentrations of the compound.[8] The final solubility is reported in units such as mg/mL or µM.

Workflow Diagram: Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Determination of Ionization Constants (pKa) by Potentiometric Titration

Expert Insight: The pKa value defines the pH at which a compound is 50% ionized. For our molecule, we anticipate two pKa values: one for the acidic carboxylic acid and one for the very weakly acidic lactam N-H. Knowing the pKa is vital as ionization state dramatically affects solubility, membrane permeability, and receptor binding.[10] Potentiometric titration is a highly precise and reliable method for pKa determination.[11][12][13] It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound.[10]

Experimental Protocol: Potentiometric Titration

Step 1: System Calibration & Preparation

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Prepare a stock solution of the compound in water or a water/co-solvent mixture if solubility is low. A typical concentration is 1-10 mM.[10]

-

Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH). Ensure the NaOH solution is carbonate-free.

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[7][11]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂, which can interfere with the titration of bases.[10][11]

Step 2: Titration

-

Immerse the calibrated pH electrode into the stirred sample solution.

-

Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]

-

Continue the titration well past the equivalence point(s), where the pH changes most rapidly.

Step 3: Data Analysis

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined at the half-equivalence point.[11] This is the point on the curve where half of the acid has been neutralized. It corresponds to the flattest region of the buffer zone (the inflection point of the first derivative plot, ∂pH/∂V).

-

For our compound, a titration with NaOH will reveal the pKa of the carboxylic acid. A subsequent back-titration with HCl may be used, or specialized software can analyze the curve to determine multiple pKa values.

Workflow Diagram: pKa Determination by Potentiometry

Caption: Workflow for Potentiometric Titration.

Determination of Lipophilicity (LogP) by RP-HPLC

Expert Insight: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While the shake-flask method can be used, it is labor-intensive and requires significant amounts of pure compound.[12] A widely accepted and higher-throughput alternative is using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15] This method correlates a compound's retention time on a non-polar stationary phase with the LogP values of known standards.[16]

Experimental Protocol: RP-HPLC Method

Step 1: Selection of Standards and System Setup

-

Choose a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound. These standards should ideally be structurally related if possible.[16]

-

Use a C18 reversed-phase HPLC column.

-

The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier like methanol or acetonitrile.

Step 2: Isocratic Elution & Calibration Curve

-

For each standard compound, determine its retention time (t_R) under several different isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% methanol).

-

Calculate the capacity factor (k) for each run using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

For each standard, plot log(k) against the percentage of organic modifier. Extrapolate this linear relationship to 100% aqueous phase (0% organic) to find the y-intercept, which is log(k_w).[14]

-

Create a master calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values. This should yield a linear relationship.

Step 3: Analysis of Test Compound

-

Using the same procedure, determine the log(k_w) for this compound.

-

Interpolate this experimentally determined log(k_w) value onto the master calibration curve to determine its LogP.

Workflow Diagram: LogP Determination by RP-HPLC

Caption: Workflow for RP-HPLC LogP Method.

Summary and Data Interpretation

The experimental work described will yield a robust physicochemical profile of this compound. The data should be compiled for a clear overview.

| Physicochemical Property | Experimental Method | Expected Value Range / Result | Implication for Drug Development |

| Aqueous Solubility | Shake-Flask (pH 7.4, 25°C) | To be determined (TBD) | Defines maximum concentration in solution for assays and formulation; low solubility may require enabling technologies. |

| pKa₁ (Carboxylic Acid) | Potentiometric Titration | ~3.0 - 5.0 | Compound will be >99% ionized (anionic) at physiological pH, enhancing solubility but potentially reducing passive membrane permeability. |

| pKa₂ (Lactam N-H) | Potentiometric Titration | > 12 | Will be in neutral form at all relevant biological pH values. |

| LogP | RP-HPLC | ~0.0 - 1.0 (Predicted: 0.4) | A low LogP indicates hydrophilicity. The LogD at pH 7.4 (accounting for ionization) will be significantly lower (more negative), suggesting permeability might be a challenge. |

Concluding Remarks: The comprehensive characterization of this compound is a critical first step in evaluating its potential. The anticipated low pKa of the carboxylic acid will render the molecule highly soluble in physiological buffers but will also result in a low distribution coefficient (LogD at pH 7.4), suggesting that its ability to passively diffuse across cell membranes may be limited. The experimental data generated through these robust protocols will provide the foundational knowledge necessary to guide further synthetic modifications, design appropriate biological assays, and develop rational formulation strategies.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Koppenol, W. H., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Anatolian Journal of Pharmaceutical Sciences.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved from [Link]

-

ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Retrieved from [Link]

- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

ECETOC. (n.d.). ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINING PARTITION COEFFICIENTS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

-

ScienceDirect. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]

-

PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ecetoc.org [ecetoc.org]

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives and analogs

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Enduring Potential of the Quinoxaline Scaffold

The realm of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel therapeutic agents with enhanced efficacy and specificity. Within this landscape, nitrogen-containing heterocyclic compounds remain a cornerstone of drug design.[1][2] Among these, the quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, has garnered significant attention for its remarkable versatility and broad spectrum of biological activities.[2][3] Quinoxaline derivatives have demonstrated potential as anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents, solidifying their status as a privileged structure in drug discovery.[2][3][4]

This guide focuses on a specific, highly promising subclass: This compound and its analogs. The introduction of the oxo group, the reduced tetrahydro- core, and the strategically placed carboxylic acid function create a unique chemical architecture. This scaffold has proven to be a fertile ground for the development of potent modulators of critical biological targets, particularly in the fields of oncology and neuroscience. We will delve into the synthetic intricacies, explore the nuanced structure-activity relationships, and illuminate the therapeutic pathways these compounds modulate.

Part 1: Core Synthesis and Derivatization Strategies

The synthetic accessibility of a chemical scaffold is paramount to its successful exploitation in a drug discovery program. The this compound core is typically constructed through a classical cyclocondensation approach, which offers multiple points for diversification.

Foundational Synthesis: The Cyclocondensation Pathway

The most common and efficient route to the core scaffold involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound or its equivalent. The key starting materials are 3,4-diaminobenzoic acid and an α-keto acid or ester, such as ethyl glyoxalate or a derivative thereof.

The general workflow can be visualized as a two-step process: initial reductive amination or condensation to form an intermediate, followed by intramolecular cyclization to yield the desired tetrahydroquinoxalinone ring system.

Caption: General synthetic pathway to the core scaffold and its primary derivatives.

Detailed Experimental Protocol: Synthesis of N-Substituted Derivatives

The following protocol is a representative example for the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, adapted from methodologies aimed at producing tubulin polymerization inhibitors.[5][6]

Step 1: Synthesis of methyl 3,4-diaminobenzoate

-

Dissolve 3,4-diaminobenzoic acid in methanol.

-

Add thionyl chloride dropwise at 0°C.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Synthesis of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

-

To a solution of methyl 3,4-diaminobenzoate in ethanol, add ethyl 2-chloro-2-oxoacetate.

-

Add a base such as triethylamine and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, a precipitate typically forms.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the core scaffold.

Step 3: N-Alkylation/Arylation (Example: N-benzylation)

-

Suspend methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate in a suitable solvent like DMF.

-

Add a base, for example, potassium carbonate.

-

Add the desired alkylating or arylating agent (e.g., benzyl bromide).

-

Stir the reaction at 60-80°C for 2-4 hours.

-

Pour the reaction mixture into ice water and extract with an appropriate organic solvent.

-

Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Step 4: Hydrolysis to Carboxylic Acid

-

Dissolve the N-substituted methyl ester from Step 3 in a mixture of THF and water.

-

Add an excess of lithium hydroxide.

-

Stir at room temperature for 2-5 hours.

-

Acidify the mixture with 1N HCl to pH ~3-4.

-

Extract the product with ethyl acetate, dry the combined organic layers, and evaporate the solvent to yield the final carboxylic acid derivative.

Part 2: Therapeutic Applications and Mechanisms of Action

Derivatives of this scaffold have shown significant promise in two primary therapeutic areas: oncology and neurodegenerative diseases. The specific substitutions on the core structure dictate the biological target and mechanism of action.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has identified N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[5]

One notable compound, designated 13d in a key study, demonstrated potent antiproliferative activity against HeLa, SMMC-7721, and K562 cancer cell lines with IC₅₀ values of 0.126 µM, 0.071 µM, and 0.164 µM, respectively.[5] This compound was also shown to inhibit tubulin polymerization directly with an IC₅₀ of 3.97 µM.[5]

Caption: Pathway of anticancer action via tubulin inhibition.

Quantitative Data on Antiproliferative Activity

| Compound ID | Modification | HeLa IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | K562 IC₅₀ (µM) | Tubulin IC₅₀ (µM) |

| 13d | N-(3,4,5-trimethoxyphenyl) | 0.126 | 0.071 | 0.164 | 3.97 |

| 13a | N-phenyl | >50 | >50 | >50 | >40 |

| 13c | N-(4-methoxyphenyl) | 2.13 | 1.56 | 3.45 | 10.2 |

| 13g | N-(3,4-dimethoxyphenyl) | 0.542 | 0.321 | 0.667 | 6.41 |

| Data synthesized from literature reports on tubulin polymerization inhibitors.[5] |

Neuroprotection: AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is another important target for quinoxaline derivatives.[7][8] Overstimulation of AMPA receptors (excitotoxicity) is implicated in the neuronal damage seen in stroke, epilepsy, and other neurodegenerative diseases.[9][10]

Derivatives of 2-oxo-quinoxaline-carboxylic acid have been developed as potent and selective competitive antagonists of the AMPA receptor.[11] These compounds typically bind to the glutamate binding site on the receptor, preventing its activation by the endogenous ligand.

For instance, a series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids were designed as AMPA receptor antagonists.[11] Compound 29p (GRA-293) from this series, featuring a 4-carboxy group on a terminal phenyl moiety, exhibited high potency and selectivity for the AMPA receptor and demonstrated significant neuroprotective effects in vivo.[11] Similarly, another class of 7-heterocycle-substituted quinoxalinecarboxylic acids showed excellent neuroprotective efficacy.[12]

Caption: Neuroprotective action via competitive AMPA receptor antagonism.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly sensitive to the nature and position of substituents on the quinoxaline core. Synthesizing data from multiple studies allows for the deduction of a robust SAR model.[2][13]

SAR for Anticancer (Tubulin Inhibition) Activity

-

N-Substitution is Critical : The substituent at the N-1 position is a primary determinant of activity. Unsubstituted or simple alkyl-substituted analogs are generally inactive.[5]

-

Aromatic Substituents : An aromatic ring at the N-1 position is preferred.

-

Methoxy Groups Enhance Potency : The presence of methoxy groups on the N-phenyl ring significantly boosts activity. The 3,4,5-trimethoxy substitution pattern, as seen in compound 13d , provides the highest potency, likely by mimicking the trimethoxyphenyl ring of colchicine.[5][14]

-

Carboxylic Acid Moiety : The carboxylic acid at the C-6 position is important for maintaining solubility and potential interactions with the target protein, though esterification is often used for prodrug strategies.

SAR for Neuroprotective (AMPA Antagonism) Activity

-

Electron-Withdrawing Groups : Groups like nitro at the C-6 or C-7 position often enhance antagonistic activity.[11]

-

C-7 Position for Bulky Groups : The C-7 position of the quinoxaline ring can accommodate larger, complex substituents. Linking substituted phenyl groups via urethane or heterocyclic linkers at this position has proven to be a successful strategy for increasing potency and modulating pharmacokinetic properties.[11][12]

-

Terminal Carboxy Group : For C-7 substituted analogs, a terminal carboxylic acid on the substituent (e.g., on the phenyl ring) can increase both potency and water solubility, which is beneficial for in vivo applications.[11][12]

-

Core Carboxylic Acid : The C-2 carboxylic acid is a key pharmacophoric feature for binding to the glutamate site of the AMPA receptor.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly druggable platform. Its synthetic tractability allows for systematic exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets. As tubulin inhibitors, these compounds offer a promising avenue for the development of new anticancer agents.[5] As AMPA receptor antagonists, they hold significant potential for treating acute and chronic neurodegenerative conditions.[11][12]

Future research should focus on:

-

Multi-Target Ligands : Given the implication of both microtubule instability and excitotoxicity in diseases like Alzheimer's, designing dual-target inhibitors based on this scaffold could be a novel therapeutic strategy.[15][16]

-

Pharmacokinetic Optimization : Further modification to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for translating potent compounds into clinical candidates.

-

Exploration of New Analogs : The core can be further modified, for instance, by creating bioisosteres of the carboxylic acid or exploring different substitution patterns on the aromatic ring to uncover novel biological activities.[14]

This guide has provided a comprehensive overview of the synthesis, biological activity, and SAR of this important class of molecules. The insights presented herein should serve as a valuable resource for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

-

Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(5), 931-953. [Link]

-

Wang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

-

Abdel-Gawad, H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

-

Ahmad, I., et al. (2021). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

-

Qi, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2261-2273. [Link]

-

Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences, 16(4), 123-137. [Link]

-

Takano, Y., et al. (2005). Design, Synthesis, and AMPA Receptor Antagonistic Activity of a Novel 6-nitro-3-oxoquinoxaline-2-carboxylic Acid With a Substituted Phenyl Group at the 7 Position. Bioorganic & Medicinal Chemistry, 13(20), 5841-5863. [Link]

-

Teh, H. L., et al. (2021). Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases. Molecules, 26(23), 7179. [Link]

-

Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTI Eat. [Link]

-

Lahyaoui, A., et al. (2020). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Dhanve, P., et al. (2024). A potential therapeutics against neurodegeneration diseases. World Journal of Pharmaceutical and Life Sciences, 10(8), 73-85. [Link]

-

Kalinina, M. A., et al. (2021). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. Molecules, 26(16), 4983. [Link]

-

Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525. [Link]

-

Khan, I., et al. (2017). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Letters in Drug Design & Discovery, 14(9). [Link]

-

Singh, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13327-13351. [Link]

-

Emami, S., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 228, 113949. [Link]

-

Ruiz-Alcaraz, A. J., et al. (2015). Quinoxalines Potential to Target Pathologies. Current Medicinal Chemistry, 22(30), 3465-3499. [Link]

-

Gudasheva, T. A., et al. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Molecules, 26(11), 3146. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mtieat.org [mtieat.org]

- 7. Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases | MDPI [mdpi.com]

- 10. wjpls.org [wjpls.org]

- 11. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid in Drug Discovery

This guide provides an in-depth technical exploration of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a pivotal scaffold in contemporary medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to elucidate the strategic value and practical application of this compound in the quest for novel therapeutics. We will dissect its synthesis, physicochemical properties, and its role as a foundational structure for the development of potent biological agents, with a particular focus on the discovery of novel tubulin polymerization inhibitors.

Foundational Chemistry and Physicochemical Profile

The this compound core is a heterocyclic compound that presents a unique combination of structural rigidity and functional handles amenable to chemical modification. Its inherent properties make it an ideal starting point for the synthesis of compound libraries with diverse biological activities.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of the core scaffold is essential for predicting its behavior in biological systems and for guiding the design of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | PubChem CID: 2049053 |

| Molecular Weight | 192.17 g/mol | PubChem CID: 2049053 |

| IUPAC Name | 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | PubChem CID: 2049053 |

| CAS Number | 702669-54-3 | PubChem CID: 2049053 |

| Topological Polar Surface Area | 78.4 Ų | PubChem CID: 2049053 |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 2049053 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 2049053 |

| Rotatable Bond Count | 1 | PubChem CID: 2049053 |

These properties suggest a molecule with good potential for oral bioavailability, as it adheres to several of Lipinski's rules. The presence of both hydrogen bond donors and acceptors, along with a carboxylic acid moiety, provides multiple points for interaction with biological targets and for chemical derivatization.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the development of its derivatives. A reliable and scalable synthetic route is paramount for its utility in a drug discovery program. A common synthetic approach is a multi-step process starting from commercially available materials.[1]

Experimental Protocol: Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid [1]

-

Step 1: Nitration. 4-methyl-3-nitrobenzoic acid is reacted with a nitrating agent to introduce a second nitro group.

-

Step 2: Reduction. The dinitro compound is then subjected to a reduction reaction, typically using a reducing agent like iron powder in the presence of an acid, to convert the nitro groups to amino groups, yielding a diaminobenzoic acid derivative.

-

Step 3: Cyclization. The resulting diaminobenzoic acid is cyclized with an appropriate C2 synthon, such as ethyl chloroacetate, in the presence of a base. This reaction forms the tetrahydroquinoxaline ring system.

-

Step 4: Saponification. The ester group is then hydrolyzed to the carboxylic acid under basic conditions, followed by acidification to yield the final product, this compound.

Caption: Synthetic workflow for the core scaffold.

Biological Significance: A Scaffold for Potent Antiproliferative Agents

While the biological activity of the core compound, this compound, is not extensively reported, its true value lies in its role as a privileged scaffold for the generation of highly active derivatives.[2][3] Research has demonstrated that N-substitution on the tetrahydroquinoxaline ring system can lead to compounds with potent antiproliferative activity.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of evidence points to the inhibition of tubulin polymerization as the primary mechanism of action for the antiproliferative effects of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives.[1] These compounds bind to the colchicine binding site on β-tubulin, disrupting the dynamic instability of microtubules.[1][4] This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Caption: Mechanism of action of the derivative compounds.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent antitubulin activity. The primary point of diversification is the N-position of the tetrahydroquinoxaline ring.

Key SAR Findings: [1]

-

N-Substituent: The nature of the substituent at the N-1 position is critical for activity. Aromatic and heteroaromatic moieties are generally favored.

-

Linker: The linkage between the core and the N-substituent influences potency. Amide linkages have proven to be effective.

-

Substitution on the N-Aryl Ring: The electronic and steric properties of substituents on the N-aryl ring significantly impact antiproliferative activity. Electron-donating groups, such as methoxy, have been shown to enhance potency in some cases.

One particularly potent derivative, designated as compound 13d in a key study, exhibited impressive antiproliferative activity against a panel of cancer cell lines.[1]

| Cell Line | IC₅₀ (µM) for Compound 13d[1] |

| HeLa (Cervical Cancer) | 0.126 |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.071 |

| K562 (Chronic Myelogenous Leukemia) | 0.164 |

Furthermore, compound 13d was shown to inhibit tubulin polymerization with an IC₅₀ of 3.97 µM.[1]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel derivatives of this compound, a series of well-established in vitro assays are employed.

Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Assay

Objective: To directly measure the effect of the test compound on the polymerization of tubulin in a cell-free system.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules is prepared.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

-

Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction. The IC₅₀ for tubulin polymerization inhibition is calculated.

Caption: Integrated workflow for drug discovery.

Concluding Remarks and Future Directions

This compound has firmly established its position as a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the amenability of its structure to chemical modification have enabled the development of a new class of potent antiproliferative agents that function through the inhibition of tubulin polymerization. The compelling in vitro data for its N-substituted derivatives underscore the potential of this chemical series for further development as anticancer therapeutics.

Future research in this area should focus on several key aspects:

-

Optimization of Potency and Selectivity: Further refinement of the N-substituent and exploration of modifications at other positions of the quinoxaline ring could lead to compounds with enhanced potency and selectivity for cancer cells over normal cells.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Biological Activities: While the focus has been on anticancer activity, the quinoxaline scaffold is known for a broad range of biological effects. Screening of a diverse library of this compound derivatives against other therapeutic targets could uncover new applications.

References

-

Dong, H., Huang, J., Zhang, S., Niu, L., Zhang, Y., & Wang, J. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

-

Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 17(5), 534-549. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). MTI University. [Link]

-

Qi, J., Huang, J., Zhou, X., Luo, W., Xie, J., Niu, L., ... & Wang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2207-2220. [Link]

-

PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mtieat.org [mtieat.org]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid and Its Derivatives

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The structural versatility of the quinoxaline core allows for fine-tuning of its physicochemical properties, leading to the development of potent and selective therapeutic agents.[1] This guide focuses on a specific member of this family, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and its derivatives, with a primary emphasis on their well-documented mechanism of action as inhibitors of tubulin polymerization. While much of the research has centered on N-substituted analogs, understanding their mechanism provides a foundational framework for the broader therapeutic potential of this chemical scaffold.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The most extensively characterized mechanism of action for derivatives of 3-Oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is crucial for their function. Consequently, agents that interfere with microtubule dynamics are potent anticancer therapeutics.

A notable study synthesized a series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives and evaluated their biological activities.[4] Among the synthesized compounds, one particular derivative, designated as 13d , emerged as a highly potent antiproliferative agent against various cancer cell lines, including HeLa, SMMC-7721, and K562.[4]

The primary mechanism of its anticancer effect was determined to be the inhibition of tubulin polymerization, with a measured IC50 value of 3.97 μM.[4] Further investigation into the specific binding interaction suggested that these derivatives occupy the colchicine binding site on β-tubulin.[4] Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to its site prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule.

The downstream cellular consequences of this inhibition are significant and contribute to the compound's cytotoxic effects:

-

Cell Cycle Arrest: By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, these compounds induce cell cycle arrest at the G2/M phase.[4] This prevents cancer cells from completing mitosis and proliferating.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

The following diagram illustrates the proposed signaling pathway leading to apoptosis following tubulin polymerization inhibition.

Caption: Signaling pathway of quinoxaline derivatives as tubulin polymerization inhibitors.

Broader Therapeutic Potential of the Quinoxaline Scaffold

While tubulin inhibition is a key mechanism, the versatility of the quinoxaline core is evident from research into other derivatives with distinct biological targets. This suggests that the this compound scaffold could be a starting point for developing inhibitors for a range of diseases.

-

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: Certain quinoxaline derivatives have been identified as potent inhibitors of ASK1.[5][6] ASK1 is a key signaling molecule in the stress-activated MAP kinase pathway, and its inhibition is a therapeutic strategy for conditions like non-alcoholic steatohepatitis and multiple sclerosis.[6] One such inhibitor, MSC2032964A, demonstrated an IC50 of 93 nM and showed therapeutic effects in a mouse model of experimental autoimmune encephalomyelitis.[5]

-

Glycine/NMDA Receptor Antagonism: The quinoxaline structure is also found in antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[2] These receptors are crucial for excitatory synaptic transmission in the central nervous system, and their modulation is relevant for treating epilepsy and other neurodegenerative disorders.[2]

Experimental Protocols for Mechanistic Elucidation

The determination of the mechanism of action for these compounds relies on a series of well-established in vitro and cell-based assays. The following protocols are representative of the methodologies employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Preparation: Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) at 4°C.

-

Incubation: The tubulin solution is added to a 96-well plate containing various concentrations of the test compound or a control (e.g., colchicine as a positive control, DMSO as a vehicle control).

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C.

-

Measurement: The increase in absorbance at 340 nm, which corresponds to the scattering of light by the newly formed microtubules, is monitored over time.

-

Data Analysis: The rate of polymerization is calculated, and the IC50 value (the concentration of the compound that inhibits polymerization by 50%) is determined.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, SMMC-7721, K562) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

The following diagram outlines the workflow for assessing the antiproliferative and mechanistic effects of the quinoxaline derivatives.

Caption: Experimental workflow for evaluating quinoxaline derivatives.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period (e.g., 24 hours), then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activities of the lead derivative 13d from the study on N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives.[4]

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 0.126 |

| SMMC-7721 | Hepatocellular Carcinoma | 0.071 |

| K562 | Chronic Myelogenous Leukemia | 0.164 |

Conclusion and Future Directions

The this compound core is a valuable scaffold in drug discovery. Its N-substituted derivatives have been convincingly shown to act as potent inhibitors of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[4] The demonstrated activity at the colchicine binding site provides a clear molecular basis for its anticancer effects.[4]

The broader biological activities of other quinoxaline derivatives, such as ASK1 inhibition and NMDA receptor antagonism, highlight the chemical tractability of this scaffold for targeting diverse protein families.[2][5][6] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the tubulin-inhibiting derivatives and to explore modifications that might shift the activity towards other targets.

-

Pharmacokinetic Profiling: To assess the drug-like properties of the most potent compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

In Vivo Efficacy Studies: To evaluate the antitumor activity of lead compounds in animal models of cancer.

-

Exploration of the Parent Compound: While the derivatives have been the primary focus, a thorough investigation into the biological activity of the unsubstituted this compound is warranted to fully understand the contribution of the core structure to its biological effects.

References

-

Qi, J., Huang, J., Zhou, X., Luo, W., Xie, J., Niu, L., Yan, Z., Luo, Y., Men, H., & Zhang, Y. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

-

Al-Ostath, A., & El-Faham, A. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Drug and Chemical Toxicology, 43(5), 441-458. [Link]

-

Li, P., Chen, Q., Huang, X., Li, H., Chen, Z., Wang, T., & Wang, Z. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2335000. [Link]

-

Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8-20. [Link]

-

Gouveia, F. C., & de Souza, M. V. N. (2019). Quinoxaline, its derivatives and applications: A State of the Art review. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. [Link]

-

Taiwo, O. F., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences, 16(4), 123-137. [Link]

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate [myskinrecipes.com]

- 4. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Introduction: The Structural Imperative of Quinoxaline Scaffolds

Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents with applications as antibacterial, anticancer, and antidepressant compounds.[1][2] Their planar heterocyclic system is particularly noted for its ability to interact with DNA.[1] The compound of interest, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, represents a specific scaffold within this broad family. It incorporates a lactam moiety, a partially saturated heterocyclic ring, and a carboxylic acid group, features that can significantly influence its physicochemical properties, metabolic stability, and biological target interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. While extensive spectral libraries exist for many common scaffolds, specific isomers like the titular compound often require de novo characterization. This guide provides an in-depth, predictive framework for acquiring and interpreting the key spectroscopic data—NMR, MS, IR, and UV-Vis—for this compound. The methodologies and expected data presented herein are grounded in the fundamental principles of spectroscopy and analysis of structurally similar compounds reported in the literature.[3][4][5]

Molecular Structure and Spectroscopic Overview

Chemical Structure: this compound Molecular Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol [6]

The molecule's structure is defined by several key functional groups, each of which will produce characteristic signals in different spectroscopic analyses:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Lactam (Cyclic Amide): The oxo group at the C2 position.

-

Carboxylic Acid: The -COOH group at the C6 position.

-

Saturated Heterocycle: The tetrahydro portion of the quinoxaline system, specifically the C3 methylene group and two N-H groups.

This guide will detail the expected spectroscopic signatures of these groups, providing a comprehensive "fingerprint" for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will provide an unambiguous structural assignment.

Causality in Experimental Design: Protocol for NMR Analysis

The choice of solvent and experimental parameters is critical for obtaining high-quality data. The presence of two exchangeable N-H protons and a highly acidic carboxylic acid proton necessitates the use of a polar aprotic solvent.

Recommended Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it will slow the exchange of the acidic N-H and COOH protons, allowing them to be observed in the ¹H NMR spectrum.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the range of -1 to 14 ppm to ensure observation of the acidic proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ and CH₂ carbons.

-

2D NMR Acquisition: To confirm assignments, acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to their attached carbons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is expected to reveal signals for all 8 protons in the molecule, with distinct chemical shifts determined by their electronic environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~12.5 - 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and typically appear as broad singlets above 12 ppm due to hydrogen bonding.[7] |

| ~10.5 - 11.5 | Broad Singlet | 1H | N1-H | The N-H proton of the lactam is deshielded by the adjacent carbonyl group. Similar N-H protons in related quinoxaline-diones appear in this region.[3][4] |

| ~7.8 - 8.2 | Broad Singlet | 1H | N4-H | The secondary amine proton at N4 is less deshielded than the lactam N-H but still in the downfield region. |

| ~7.7 | d | 1H | H5 | This aromatic proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift. It will appear as a doublet coupled to H7. |

| ~7.6 | dd | 1H | H7 | This proton is ortho to the N4 amine and meta to the carboxylic acid. It will appear as a doublet of doublets, coupled to H5 and H8. |

| ~7.0 | d | 1H | H8 | This proton is ortho to the N4 amine and will be the most upfield of the aromatic signals. It will appear as a doublet coupled to H7. |

| ~3.4 | s | 2H | C3-H₂ | The methylene protons are adjacent to the N4 amine and the aromatic ring. They are expected to appear as a singlet, though they could be diastereotopic and appear as two distinct signals or an AB quartet. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will show nine distinct signals corresponding to each unique carbon atom in the structure.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Comparative Insights |

| ~167 | -COOH | The carboxyl carbon chemical shift is characteristic and falls within the standard range of 165-185 ppm.[7] |

| ~155 | C2 (C=O) | The lactam carbonyl carbon is typically found in this region, consistent with data from related 2,3-dioxo-quinoxaline structures.[3][4] |

| ~140 | C4a | Quaternary aromatic carbon attached to the N4 amine. |

| ~133 | C8a | Quaternary aromatic carbon attached to the N1 lactam nitrogen. |

| ~128 | C6 | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~122 | C7 | Aromatic methine (CH) carbon. |

| ~118 | C5 | Aromatic methine (CH) carbon. |

| ~115 | C8 | Aromatic methine (CH) carbon, typically shifted upfield due to the ortho amine group. |

| ~45 | C3 (-CH₂-) | The aliphatic methylene carbon, shielded relative to the sp² carbons. |

Visualization: NMR Analysis Workflow

The following diagram illustrates the logical workflow for using NMR to confirm the molecular structure.

Caption: NMR workflow for structure confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition, and offers structural clues through analysis of fragmentation patterns.

Protocol for HRMS Analysis

Recommended Protocol:

-

Ionization Technique: Electrospray Ionization (ESI) is recommended due to the polar nature of the molecule. It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. The high resolution of an Orbitrap or Time-of-Flight (TOF) analyzer will allow for the determination of the exact mass.

Expected Mass Spectrum Data

-

Molecular Formula: C₉H₈N₂O₃

-

Calculated Exact Mass: 192.0535 g/mol [6]

-

Expected High-Resolution Masses:

-

[M+H]⁺ (Positive Mode): 193.0608

-

[M-H]⁻ (Negative Mode): 191.0462

-

[M+Na]⁺ (Positive Mode Adduct): 215.0427

-

The observation of these ions within a 5 ppm mass accuracy window provides strong evidence for the compound's elemental composition.

Visualization: Predicted ESI-MS Fragmentation

The primary fragmentation pathway often involves the loss of small, stable neutral molecules from the molecular ion.

Caption: Key fragmentations from the molecular ion.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Protocol for FT-IR Analysis

Recommended Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid powder samples directly without extensive preparation.

-

Analysis: Place a small amount of the solid sample on the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the O-H, N-H, and C=O bonds.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3200 - 3400 | N-H Stretch | Lactam & Amine | The N-H stretching vibrations for amides and amines appear in this region. Similar quinoxaline derivatives show bands around 3200-3400 cm⁻¹.[3][4] |

| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretches. |

| ~1710 | C=O Stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is typically strong and sharp, appearing around 1700-1725 cm⁻¹. |

| ~1670 | C=O Stretch | Lactam (Amide I) | The amide carbonyl (Amide I band) is one of the strongest in the spectrum. Its position is consistent with related quinoxaline-diones.[3][4] |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are characteristic of the aromatic ring system. |

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to its conjugated π-system.

Protocol for UV-Vis Analysis

Recommended Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Analysis: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption

The quinoxaline core is a known fluorophore and chromophore.[1] The spectrum is expected to show absorptions corresponding to π–π* and n–π* transitions.

-

λ_max ≈ 230-250 nm: This absorption likely corresponds to a high-energy π–π* transition within the substituted benzene ring.

-

λ_max ≈ 320-350 nm: A lower-energy absorption in this region is expected, characteristic of the n–π* transition of the carbonyl groups and the extended conjugation of the quinoxaline system.[2]

Integrated Spectroscopic Profile: A Summary

The table below summarizes the key predicted data that, when taken together, would provide conclusive evidence for the structure of this compound.

| Technique | Key Predicted Data Point | Structural Feature Confirmed |

| HRMS | [M-H]⁻ = 191.0462 | Elemental Composition (C₉H₈N₂O₃) |

| ¹H NMR | δ ≈ 13 ppm (br s, 1H) | Carboxylic Acid Group |

| δ ≈ 7.0-7.7 ppm (3H) | 1,2,4-Trisubstituted Aromatic Ring | |

| δ ≈ 3.4 ppm (s, 2H) | C3 Methylene Group | |

| ¹³C NMR | δ ≈ 167 ppm, δ ≈ 155 ppm | Carboxylic Acid and Lactam Carbonyls |

| IR | Broad band at 2500-3300 cm⁻¹ | Carboxylic Acid O-H |

| Strong bands at ~1710 & ~1670 cm⁻¹ | Two distinct C=O groups | |

| UV-Vis | λ_max ≈ 320-350 nm | Conjugated Heterocyclic System |

This comprehensive, multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others, leading to an unambiguous and trustworthy structural assignment for this compound, enabling its confident use in further research and development.

References

- Bérešová, M., et al. (2020). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health (NIH).

- El-Gahami, M. A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.

-

PubChem. (n.d.). 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Adejoro, I. A., et al. (2015). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences. Available at: [Link]

-

Adejoro, I. A., et al. (2015). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

Sources

- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. academicjournals.org [academicjournals.org]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | C9H8N2O3 | CID 2049053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Navigating the Quinoxaline Core: A Technical Guide to 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid and Its Analogs

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class of compounds, oxo-substituted tetrahydroquinoxalines represent a critical subclass, serving as key building blocks in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the identifiers, chemical properties, synthesis, and applications of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid , a significant isomer in this family. Due to the limited availability of data on the isomeric 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid , this guide will focus on the well-characterized 3-oxo isomer and its closely related analog, 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid , to provide a thorough and practical resource for researchers in the field.

Part 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for any research and development endeavor. The following tables summarize the key identifiers and computed physicochemical properties for 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its 2,3-dioxo analog.

Table 1: Chemical Identifiers

| Identifier | 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid |

| CAS Number | 702669-54-3[1] | 14121-55-2[2] |

| Molecular Formula | C₉H₈N₂O₃[1] | C₉H₆N₂O₄[2] |

| IUPAC Name | 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid[1] | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid[2] |

| PubChem CID | 2049053[1] | 84211[2] |

| DSSTox Substance ID | DTXSID00365904[1] | DTXSID80161603[2] |

| EC Number | 816-340-5[1] | 237-975-9[2] |

Table 2: Computed Physicochemical Properties

| Property | 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid |

| Molecular Weight | 192.17 g/mol [1] | 206.15 g/mol [2] |

| XLogP3 | 0.4[1] | -0.3[2] |

| Hydrogen Bond Donors | 3[1] | 3[2] |

| Hydrogen Bond Acceptors | 4[1] | 4[2] |

| Rotatable Bond Count | 1[1] | 1[2] |

| Topological Polar Surface Area | 78.4 Ų[1] | 95.5 Ų[2] |

Part 2: Synthesis and Characterization

The synthetic routes to these quinoxaline cores are crucial for their accessibility in research. The following sections detail established protocols for the preparation of the 3-oxo and 2,3-dioxo derivatives.

Synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives